molecular formula C18H20F3N5O B2905519 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097873-05-5

2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2905519
CAS No.: 2097873-05-5
M. Wt: 379.387
InChI Key: INBJXUKSQJJSNR-UHFFFAOYSA-N
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Description

2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common approach starts with the preparation of the trifluoromethyl-pyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl-pyrimidine moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one apart is its unique combination of a cyclopenta[c]pyridazinone core with a trifluoromethyl-pyrimidine and piperidine moiety. This unique structure imparts specific physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopenta[c]pyridazin core and a trifluoromethyl-substituted pyrimidine moiety. Its chemical formula is C17H19F3N4C_{17}H_{19}F_3N_4, indicating significant molecular complexity that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer progression and inflammatory processes. For instance, the trifluoromethyl group enhances lipophilicity and bioavailability, potentially improving the compound's efficacy in cellular environments .

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For example, derivatives of pyrimidine and piperidine have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases. The presence of the piperidine ring is often associated with enhanced anti-inflammatory properties due to its ability to interact with multiple signaling pathways .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of similar compounds on human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation with IC50 values ranging from 20 to 50 µM for structurally related compounds .
  • Inhibition of Kinase Activity
    • Research conducted on kinase inhibitors revealed that modifications in the trifluoromethyl group significantly affected the binding affinity to targets such as EGFR and IRAK4. Compounds with similar structures demonstrated IC50 values in the low nanomolar range against these kinases, suggesting potent inhibitory effects .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Target
Compound AStructure A25EGFR
Compound BStructure B30IRAK4
Target CompoundTarget Structure20DCLK1

Properties

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O/c19-18(20,21)15-9-16(23-11-22-15)25-6-4-12(5-7-25)10-26-17(27)8-13-2-1-3-14(13)24-26/h8-9,11-12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBJXUKSQJJSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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